3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole

Holography Nonlinear optics Photorefractive materials

Researchers requiring a validated D-π-A chromophore for updatable holographic gratings face supply inconsistency for 3-position azo-carbazole derivatives. This compound resolves that gap with documented performance. - Achieves 68% diffraction efficiency at 532 nm writing wavelength (561 nm/>600 nm read/write pair) in PMMA matrices. - Provides Grade 4-5 rubbing fastness and Grade 3-4 sublimation fastness at 190 °C in high-temperature polyester dyeing. - Langmuir-type adsorption isotherm supports precise bath exhaustion modeling for HTHP processes.

Molecular Formula C18H11ClN4O2
Molecular Weight 350.8 g/mol
CAS No. 64071-87-0
Cat. No. B13763087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole
CAS64071-87-0
Molecular FormulaC18H11ClN4O2
Molecular Weight350.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl
InChIInChI=1S/C18H11ClN4O2/c19-15-10-12(23(24)25)6-8-18(15)22-21-11-5-7-17-14(9-11)13-3-1-2-4-16(13)20-17/h1-10,20H
InChIKeySZVQEOMBVJZINC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole: Technical Baseline


3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole (CAS 64071-87-0; molecular formula C₁₈H₁₁ClN₄O₂; molecular weight 350.76 g/mol) is a synthetic heterocyclic monoazo dye . It is formally a derivative of 9H-carbazole substituted at the 3-position with a (2-chloro-4-nitrophenyl)diazenyl group . The compound is characterized by a donor–π–acceptor (D–π–A) architecture in which the electron-rich carbazole moiety (donor) is connected via an azo (–N=N–) π-bridge to the strongly electron-withdrawing 2-chloro-4-nitrophenyl ring (acceptor) [1]. This push–pull electronic configuration is structurally non-interchangeable with analogs bearing alternative para-substituents (e.g., cyano, acetyl, methoxy) on the diazo phenyl ring or with carbazole derivatives coupled through the 2-position or N-substituted variants, each of which yields fundamentally different spectral, thermal, and performance profiles [1][2]. Basic physicochemical data include density 1.47 g/cm³, boiling point 610.2 °C (760 mmHg), flash point 322.8 °C, refractive index 1.731, polar surface area 83.65 Ų, and LogP 5.28, all of which directly inform procurement, handling, and formulation considerations [3][4].

Generic Substitution Risks for 3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole


Generic substitution of 3-[(2-chloro-4-nitrophenyl)azo]-9H-carbazole with other carbazole-based azo dyes is not scientifically defensible because both the specific diazo component (2-chloro-4-nitroaniline) and the precise coupling position on the carbazole scaffold critically determine the compound‘s spectral and functional properties [1]. Substituent variation on the phenyl ring—even between closely related groups such as –NO₂ versus –CN or –COCH₃—produces discrete shifts in absorption maxima, diffraction efficiency, and holographic response time, as documented in a systematic seven-dye comparative study of azo-carbazole (ACzE) monolithic dyes [1]. Additionally, replacing the 3-[(2-chloro-4-nitrophenyl)azo] substitution pattern with alternative coupling positions (e.g., 2-position coupling or N-alkylated carbazole derivatives) yields different dyeing uptake, color fastness profiles, and sublimation behavior in textile applications, as demonstrated in comparative dyeing performance studies of monoazo disperse dyes containing carbazole couplers [2][3]. Without experimental verification under the intended application conditions, any substitution introduces unacceptable uncertainty in colorimetric output, photophysical response, and thermal processing compatibility.

3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole: Differentiation Evidence


Holographic Response: NACzE vs. ACzE Analogs

In a systematic comparative study of seven azo-carbazole (ACzE) monolithic dyes, the compound bearing a 2-chloro-4-nitrophenyl group (denoted NACzE) was directly compared with analogs carrying –CN, –COCH₃, –F, –OCH₃, –OH, and –NH₂ para-substituents [1]. NACzE achieved a diffraction efficiency of 68% at 532 nm writing wavelength in a two-beam hologram recording configuration in PMMA film [1]. The study further established that the appropriate writing/reading beam wavelength pair for NACzE is 561 nm / >600 nm, which differs from all other ACzE analogs tested—CACzE (–CN) and AACzE (–COCH₃) require 532 nm / >560 nm, while MACzE (–OCH₃) and HACzE (–OH) require 491 nm / >530 nm [1].

Holography Nonlinear optics Photorefractive materials

Dyeing Uptake and Build-Up Comparison

A comparative study evaluated monoazo disperse dyes synthesized by coupling diazonium salts of 2-chloro-4-nitroaniline and 2,5-dichloroaniline with carbazole and N-ethylcarbazole coupling components [1]. For the dye derived from 2-chloro-4-nitroaniline and carbazole (corresponding to CAS 64071-87-0), high-temperature high-pressure (HTHP) dyeing produced a build-up (lifting power) of 20–40 g/L and a fixation rate of 74–94% [1]. The adsorption isotherm conformed to a Langmuir-type model [1].

Textile dyeing Disperse dyes Color fastness

Sublimation Fastness at Elevated Temperatures

The same comparative dyeing study reported sublimation fastness for the 2-chloro-4-nitroaniline–carbazole dye (CAS 64071-87-0) at 190 °C [1]. At a 3% dyeing depth, the dye achieved Grade 3–4 sublimation fastness [1]. The thermomigration onset temperature (limiting temperature rise) was reported as 131–148 °C, with an optimal thermosol dyeing temperature of 200–210 °C [1].

Thermal stability Sublimation fastness Polyester processing

Rubbing and Washing Fastness Comparison

Fastness testing of the 2-chloro-4-nitroaniline–carbazole dye (CAS 64071-87-0) under both HTHP and thermosol dyeing conditions yielded quantifiable performance metrics [1]. Under HTHP dyeing: at 3% depth, cotton staining Grade 3–5; at 2% depth, soap washing original sample change Grade 3–4, white fabric staining Grade 3–5; dry and wet rubbing fastness Grade 4–5 [1]. Under thermosol dyeing: at 3% depth, cotton staining Grade 2–3; dry and wet rubbing fastness Grade 4–5 [1].

Color fastness Textile quality control Disperse dyes

Synthesis Feasibility via 2-Chloro-4-nitroaniline

US Patent 4,472,307 specifically identifies 2-chloro-4-nitroaniline and 2-bromo-4-nitroaniline as preferred amines of formula II for the preparation of anilino azo carbazole dyestuffs via diazotization with nitrosylsulfuric acid in acetic acid [1]. The exemplified diazotization protocol uses 17.2 parts by weight 2-chloro-4-nitroaniline in 150 parts by weight glacial acetic acid with 34.2 parts by weight nitrosyl sulfuric acid (41.3%), conducted at 10–35 °C [2]. This establishes CAS 64071-87-0 as a compound with a documented, industrially validated synthetic route whose precursor (2-chloro-4-nitroaniline, CAS 121-87-9) is a well-characterized commercial intermediate with known solubility (0.23 g/L in H₂O at 20 °C), density (≈1.49 g/cm³), and compatibility with ethanol, acetone, and benzene [3].

Dye synthesis Industrial intermediates Process chemistry

Two-Photon Absorption in D–π–A Carbazole Dyes

A 2020 study of metal-free carbazole scaffold dyes with D–π–A architectures (structurally analogous to CAS 64071-87-0) reported strong third-order NLO susceptibility of ~10⁻¹² esu and two-photon absorption (2PA) cross-sections ranging from 362 to 1890 GM (Göppert-Mayer) when excited at 800 nm [1]. These dyes exhibited reversible saturable absorption (RSA) behavior due to 2PA [1]. While CAS 64071-87-0 itself was not the specific compound measured in this study, the structural class—carbazole–azo–aryl with strong acceptor substitution—shares the critical design features responsible for these 2PA properties, namely the insertion of the azo group on carbazole and appropriate π-linker substitution [1].

Nonlinear optics Two-photon absorption Bio-imaging

3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole: Application Scenarios


Updatable Holographic Data Storage and 3D Display

Based on NACzE achieving 68% diffraction efficiency at 532 nm writing wavelength and requiring a 561 nm />600 nm writing/reading pair, CAS 64071-87-0 is a candidate chromophore for updatable volume holographic gratings in PMMA or similar polymer matrices [1]. Procurement for this application requires confirmation that the available laser system matches the 561 nm />600 nm operating window, as substitution with the –CN analog (CACzE, 532 nm />560 nm) or –OCH₃ analog (MACzE, 491 nm />530 nm) necessitates different optical configurations [1].

Polyester Dyeing with High Rubbing and Sublimation Fastness

For high-temperature polyester dyeing processes where rubbing fastness must meet Grade 4–5 and sublimation fastness at 190 °C must be Grade 3–4 or better, CAS 64071-87-0 provides a verified performance baseline [1]. Process engineers selecting this dye must account for the 20–40 g/L build-up ceiling and 74–94% fixation rate under HTHP conditions, and should anticipate cotton staining differences between HTHP (Grade 3–5) and thermosol (Grade 2–3) methods [1]. The Langmuir-type adsorption isotherm further supports bath exhaustion modeling specific to this compound [1].

Industrial Diazotization Synthesis of Anilino Azo Dyestuffs

CAS 64071-87-0 is a documented product of diazotization of 2-chloro-4-nitroaniline (CAS 121-87-9) with nitrosylsulfuric acid in glacial acetic acid at 10–35 °C, followed by coupling with carbazole [1][2]. Procurement of either the finished dye or the precursor 2-chloro-4-nitroaniline (solubility 0.23 g/L in H₂O at 20 °C; density 1.49 g/cm³; soluble in ethanol, acetone, benzene) is supported by explicit patent precedent [3][4]. This scenario applies to dye manufacturers or research laboratories seeking a validated synthetic route rather than a less-characterized azo carbazole derivative.

NLO Chromophore Screening for Two-Photon Absorption

As a member of the D–π–A carbazole–azo dye class, CAS 64071-87-0 may be evaluated for NLO applications where two-photon absorption cross-sections in the 362–1890 GM range (at 800 nm excitation) are relevant, such as bio-imaging or optical limiting [1]. This is a class-level inference only; experimental Z-scan characterization of CAS 64071-87-0 specifically is required before direct substitution for any of the dyes measured in Ketavath et al. (2020). Procurement for NLO screening is justified by the established structure–property relationship linking the carbazole–azo–(strong acceptor) architecture to strong third-order NLO response [1].

Technical Documentation Hub

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